Di((Z)-non-2-en-1-yl) 6,6'-((2-hydroxyethyl)azanediyl)dihexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is a complex organic compound characterized by its unique structure, which includes a non-2-en-1-yl group and a 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate typically involves the reaction of non-2-en-1-yl alcohol with 6,6’-((2-hydroxyethyl)azanediyl)dihexanoic acid under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate: Characterized by its unique ester and amine functional groups.
Di((Z)-oct-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate: Similar structure but with an oct-2-en-1-yl group instead of non-2-en-1-yl.
Di((Z)-dec-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate: Similar structure but with a dec-2-en-1-yl group.
Uniqueness
Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C32H59NO5 |
---|---|
Molekulargewicht |
537.8 g/mol |
IUPAC-Name |
[(Z)-non-2-enyl] 6-[2-hydroxyethyl-[6-[(Z)-non-2-enoxy]-6-oxohexyl]amino]hexanoate |
InChI |
InChI=1S/C32H59NO5/c1-3-5-7-9-11-13-21-29-37-31(35)23-17-15-19-25-33(27-28-34)26-20-16-18-24-32(36)38-30-22-14-12-10-8-6-4-2/h13-14,21-22,34H,3-12,15-20,23-30H2,1-2H3/b21-13-,22-14- |
InChI-Schlüssel |
UWFFTUGKBFABPU-JZTLMNBPSA-N |
Isomerische SMILES |
CCCCCC/C=C\COC(=O)CCCCCN(CCO)CCCCCC(=O)OC/C=C\CCCCCC |
Kanonische SMILES |
CCCCCCC=CCOC(=O)CCCCCN(CCCCCC(=O)OCC=CCCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.